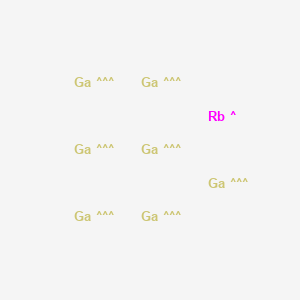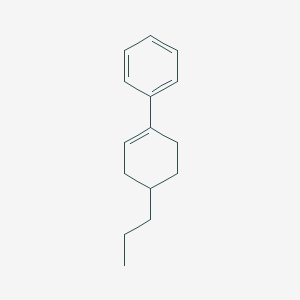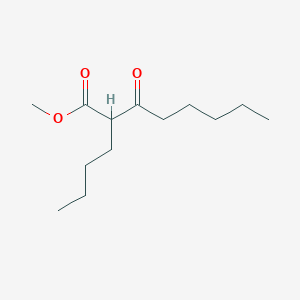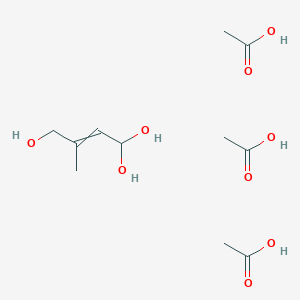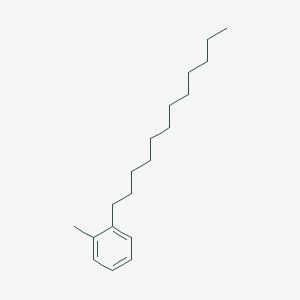
1-Dodecyl-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-2-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a dodecyl group (a twelve-carbon alkyl chain) and a methyl group. This compound is known for its hydrophobic properties and is often used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecyl-2-methylbenzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale Friedel-Crafts alkylation. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecyl-2-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The benzylic position (carbon adjacent to the benzene ring) can be oxidized to form benzylic alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents include bromine (Br₂) for bromination and nitric acid (HNO₃) for nitration.
Reduction: The compound can be reduced using hydrogenation catalysts to saturate the alkyl chain or reduce any functional groups present.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄
Substitution: Br₂/FeBr₃ for bromination, HNO₃/H₂SO₄ for nitration
Reduction: H₂/Pd-C for hydrogenation
Major Products:
Oxidation: Benzylic alcohols, aldehydes, carboxylic acids
Substitution: Brominated or nitrated derivatives
Reduction: Saturated alkyl derivatives
Aplicaciones Científicas De Investigación
1-Dodecyl-2-methylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of surfactants and detergents due to its hydrophobic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers as a model compound.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-dodecyl-2-methylbenzene primarily involves its interaction with hydrophobic environments. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, the benzene ring’s electron-rich nature facilitates electrophilic aromatic substitution, while the benzylic position is prone to oxidation due to the stability of the resulting benzylic radical or carbocation.
Comparación Con Compuestos Similares
1-Dodecylbenzene: Lacks the methyl group, making it slightly less hydrophobic.
2-Methyl-1-tetradecylbenzene:
1-Decyl-2-methylbenzene: Shorter alkyl chain, resulting in different physical properties and reactivity.
Uniqueness: 1-Dodecyl-2-methylbenzene is unique due to its specific combination of a long alkyl chain and a methyl group, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties, such as in the synthesis of specialized surfactants and in studies of membrane dynamics.
Propiedades
Número CAS |
78400-47-2 |
|---|---|
Fórmula molecular |
C19H32 |
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
1-dodecyl-2-methylbenzene |
InChI |
InChI=1S/C19H32/c1-3-4-5-6-7-8-9-10-11-12-16-19-17-14-13-15-18(19)2/h13-15,17H,3-12,16H2,1-2H3 |
Clave InChI |
PQAHWOUEBKVMQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


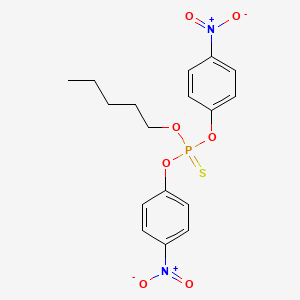
![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)
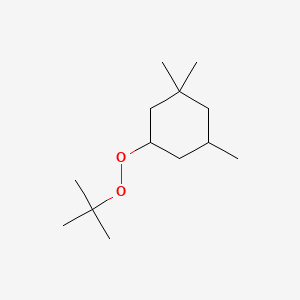

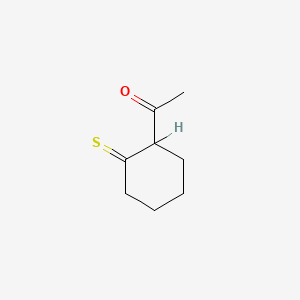
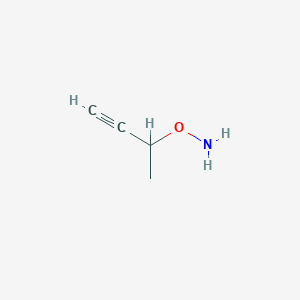
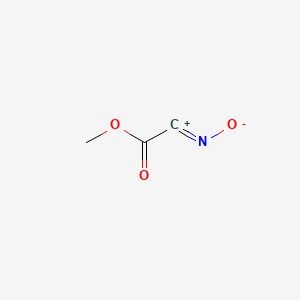
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)
